molecular formula C19H22ClN3O2 B5282141 4-[(2-chlorophenyl)methyl]-N-(3-methoxyphenyl)piperazine-1-carboxamide

4-[(2-chlorophenyl)methyl]-N-(3-methoxyphenyl)piperazine-1-carboxamide

Cat. No.: B5282141
M. Wt: 359.8 g/mol
InChI Key: LWMUOPMEFBYBBK-UHFFFAOYSA-N
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Description

4-[(2-chlorophenyl)methyl]-N-(3-methoxyphenyl)piperazine-1-carboxamide is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-chlorophenyl)methyl]-N-(3-methoxyphenyl)piperazine-1-carboxamide typically involves the reaction of 2-chlorobenzyl chloride with N-(3-methoxyphenyl)piperazine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-[(2-chlorophenyl)methyl]-N-(3-methoxyphenyl)piperazine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its potential use in the treatment of neurological disorders and as an analgesic.

    Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-[(2-chlorophenyl)methyl]-N-(3-methoxyphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

4-[(2-chlorophenyl)methyl]-N-(3-methoxyphenyl)piperazine-1-carboxamide can be compared with other piperazine derivatives such as:

    1-(3-chlorophenyl)piperazine: Known for its use in psychiatric medications.

    4-methoxyphenylpiperazine: Studied for its potential as an antidepressant.

    N-(4-methoxyphenyl)piperazine: Investigated for its antimicrobial properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Properties

IUPAC Name

4-[(2-chlorophenyl)methyl]-N-(3-methoxyphenyl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O2/c1-25-17-7-4-6-16(13-17)21-19(24)23-11-9-22(10-12-23)14-15-5-2-3-8-18(15)20/h2-8,13H,9-12,14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWMUOPMEFBYBBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)N2CCN(CC2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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